molecular formula C8H16N2O2 B14237100 (3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide CAS No. 380394-48-9

(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide

Cat. No.: B14237100
CAS No.: 380394-48-9
M. Wt: 172.22 g/mol
InChI Key: KRLUQAVMEJSPBS-UHFFFAOYSA-N
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Description

(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide is an organic compound with a unique structure that includes a hydroxyethyl group, an imino group, and a dimethylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide typically involves the reaction of N,N-dimethylbutanamide with 2-hydroxyethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the imino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the imino group can produce primary or secondary amines.

Scientific Research Applications

(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and imino groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylpropanamide: Similar structure but with a propanamide backbone.

    (3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylpentanamide: Similar structure but with a pentanamide backbone.

Uniqueness

(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

380394-48-9

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-(2-hydroxyethylimino)-N,N-dimethylbutanamide

InChI

InChI=1S/C8H16N2O2/c1-7(9-4-5-11)6-8(12)10(2)3/h11H,4-6H2,1-3H3

InChI Key

KRLUQAVMEJSPBS-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCO)CC(=O)N(C)C

Origin of Product

United States

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